1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride
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Overview
Description
The compound “1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride” is a complex organic molecule . It is part of the tetrahydrospiro family of compounds, which are characterized by their spirocyclic structure .
Synthesis Analysis
The synthesis of this compound involves several steps. A suspension of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine in dimethoxyethane was treated with triethylamine, and the mixture was stirred at room temperature for 30 minutes. The solution was then cooled to 0 °C, and the respective acyl halide was added dropwise .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and nitrogen atoms. The InChI code for this compound is provided in the references , which can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the available references .Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it will be possible to map out the biochemical pathways and understand the downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various in vitro and in vivo studies once the targets and mode of action are identified .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine];trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9;;;/h7,11,14H,1-6H2,(H,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIMPJCXPEQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1NC=N3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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